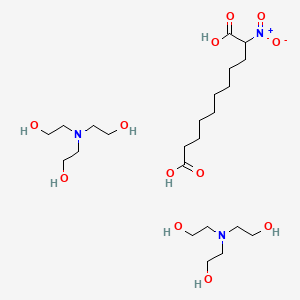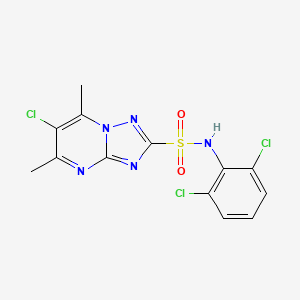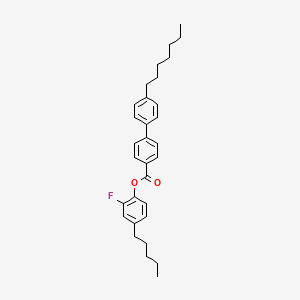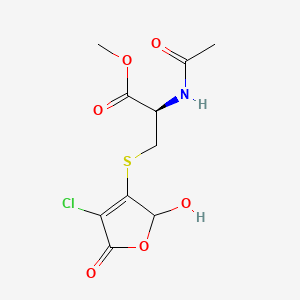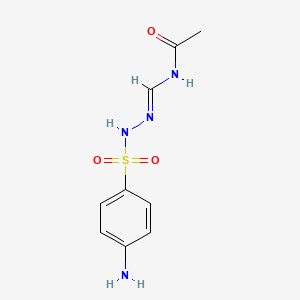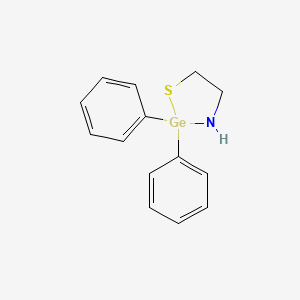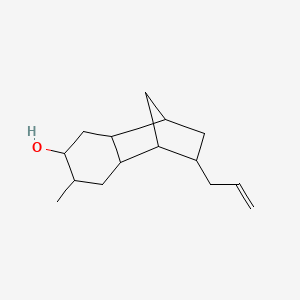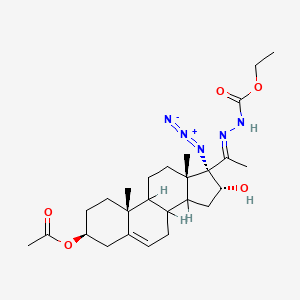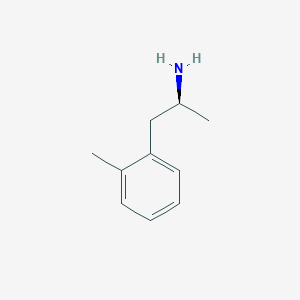
1,1,3,3-Tetramethyl-6-(1-phenylethyl)indan-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3-Tetramethyl-6-(1-phenylethyl)indan-5-ol is an organic compound with the molecular formula C21H26O It is a derivative of indan, characterized by the presence of four methyl groups and a phenylethyl group attached to the indan ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetramethyl-6-(1-phenylethyl)indan-5-ol typically involves the alkylation of indan derivatives. One common method includes the Friedel-Crafts alkylation reaction, where indan is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,3,3-Tetramethyl-6-(1-phenylethyl)indan-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols or hydrocarbons.
Substitution: Formation of halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
1,1,3,3-Tetramethyl-6-(1-phenylethyl)indan-5-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1,3,3-Tetramethyl-6-(1-phenylethyl)indan-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding and interactions with enzymes or receptors, potentially modulating their activity. The phenylethyl group may enhance lipophilicity, facilitating membrane permeability and intracellular access.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,3,3-Tetramethylindan-5-ol: Lacks the phenylethyl group, resulting in different chemical properties and reactivity.
1,1,3,3-Tetramethyl-6-phenylindan-5-ol: Contains a phenyl group instead of a phenylethyl group, affecting its steric and electronic properties.
Uniqueness
1,1,3,3-Tetramethyl-6-(1-phenylethyl)indan-5-ol is unique due to the presence of both the phenylethyl and hydroxyl groups, which confer distinct chemical and biological properties. Its structural features allow for diverse applications and interactions, making it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
93892-38-7 |
|---|---|
Molekularformel |
C21H26O |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
1,1,3,3-tetramethyl-6-(1-phenylethyl)-2H-inden-5-ol |
InChI |
InChI=1S/C21H26O/c1-14(15-9-7-6-8-10-15)16-11-17-18(12-19(16)22)21(4,5)13-20(17,2)3/h6-12,14,22H,13H2,1-5H3 |
InChI-Schlüssel |
QEHZZXVKRGIJPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)C2=CC3=C(C=C2O)C(CC3(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


